N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C10H14N2O3S
. - It features a tetrahydroisoquinoline core, a phenyl group, and a sulfamoyl substituent.
- The compound’s full IUPAC name is N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide .
- It is a solid substance with a melting point range of 141-143°C .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the construction of the tetrahydroisoquinoline ring system and subsequent functionalization.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformation. For example
Major Products: The products formed will vary based on the reaction type and conditions.
Scientific Research Applications
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., potential drugs).
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with proteins, enzymes, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: One related compound is 4-(N,N-dimethylsulfamoyl)phenylboronic acid , which shares the sulfamoyl group but has a boronic acid functionality .
Uniqueness: The tetrahydroisoquinoline core sets it apart from other sulfamoyl-containing compounds.
Remember that while I’ve provided an overview, further research and literature exploration will yield more detailed insights
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)19-15-13-18(14-16-19)26-24(29)22-20-11-7-8-12-21(20)25(30)28(3)23(22)17-9-5-4-6-10-17/h4-16,22-23H,1-3H3,(H,26,29) |
InChI Key |
IQLYOTIZBNEQLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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